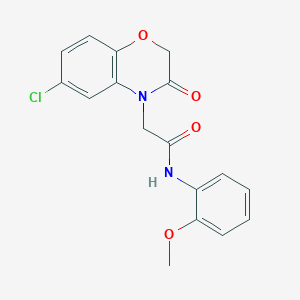
1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting area of research for scientists.
Mécanisme D'action
The mechanism of action of 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins in the body. This may lead to changes in cellular metabolism and gene expression, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some studies have suggested that this compound may have anti-inflammatory properties, while others have found that it may have antitumor effects. Additionally, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its ability to selectively target certain enzymes and proteins in the body. This can make it a useful tool for studying the role of these enzymes and proteins in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand its biochemical and physiological effects. Additionally, this compound could be further studied for its potential applications in the development of new antibiotics and antitumor agents. Finally, future research could focus on developing new synthesis methods for this compound, in order to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be achieved through the reaction of 1-phenylethanone and 6-chloro-2-methyl-4-pyrimidinylhydrazine. This reaction can be carried out in the presence of a catalyst such as acetic acid. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
1-phenylethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting area of research for scientists.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c1-9(11-6-4-3-5-7-11)17-18-13-8-12(14)15-10(2)16-13/h3-8H,1-2H3,(H,15,16,18)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYUERGKRKXHI-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)

![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)
![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)

![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)

